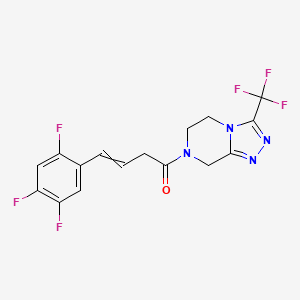

Sitagliptin Deamino Impurity 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that is widely used for the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which help to lower blood glucose levels. However, during the synthesis of sitagliptin, an impurity known as Sitagliptin Deamino Impurity 2 (SDI-2) is produced. SDI-2 is a potential contaminant that can affect the quality and efficacy of sitagliptin. Therefore, it is important to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SDI-2.

Scientific Research Applications

Pharmaceutical Reference Standards

“3-Desamino-3,4-dehydro sitagliptin” is used as a reference standard in pharmaceutical testing . Reference standards are critical in ensuring the quality and safety of pharmaceutical products by providing a benchmark against which other substances can be compared.

Impurity Analysis

This compound is recognized as an impurity of the antidiabetic drug sitagliptin . Impurities can affect the quality, safety, and efficacy of pharmaceutical products. Therefore, understanding and controlling impurities is crucial in drug development and manufacturing.

Drug Synthesis

The compound is involved in the synthesis of sitagliptin, a potent and orally active dipeptidyl peptidase IV inhibitor . It’s important in the process of manufacturing sitagliptin or during the shelf-life of sitagliptin-based drug products .

Drug Degradation Studies

“3-Desamino-3,4-dehydro sitagliptin” can be generated during the degradation of sitagliptin . Studying this compound can provide valuable insights into the stability of sitagliptin and help in the development of appropriate storage conditions.

Drug Efficacy Studies

The presence of this compound as an impurity could potentially impact the efficacy of sitagliptin . Therefore, it’s important to study its effects on the drug’s performance.

Drug Safety Studies

As an impurity, “3-Desamino-3,4-dehydro sitagliptin” could potentially influence the safety profile of sitagliptin . Studying its toxicity and potential side effects is crucial in ensuring the safe use of sitagliptin.

properties

IUPAC Name |

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDAVCZELRQXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sitagliptin Deamino Impurity 2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)